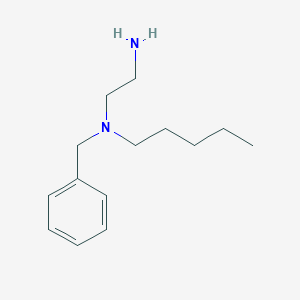![molecular formula C23H22O6 B2367861 Acetato de 3-(2,3-dihidrobenzo[b][1,4]dioxin-6-il)-2-metil-4-oxo-6-propil-4H-croman-7-ilo CAS No. 170511-29-2](/img/structure/B2367861.png)
Acetato de 3-(2,3-dihidrobenzo[b][1,4]dioxin-6-il)-2-metil-4-oxo-6-propil-4H-croman-7-ilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate is a useful research compound. Its molecular formula is C23H22O6 and its molecular weight is 394.423. The purity is usually 95%.
BenchChem offers high-quality 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cristalografía y Análisis Estructural
La estructura de este compuesto se ha elucidado utilizando espectros de RMN-2D, espectro de masas y cristalografía de rayos X de monocristal . Este tipo de análisis estructural es crucial para comprender las propiedades del compuesto y cómo interactúa con otras moléculas.
Inhibición del Estrés Oxidativo
Este compuesto ha mostrado potencial para suprimir la apoptosis inducida por peróxido de hidrógeno mientras que también atenúa la señalización de la caspasa activada . Esto sugiere que podría utilizarse en la investigación relacionada con el estrés oxidativo y la muerte celular.
Restauración de la Expresión de β-catenina
Se ha encontrado que el compuesto restaura la expresión regulada a la baja de β-catenina, un mediador clave de la vía Wnt/β-catenina, en células expuestas al peróxido de hidrógeno . Esto indica aplicaciones potenciales en la investigación relacionada con la señalización celular y la expresión genética.
Actividad Antioxidante
Algunos derivados de este compuesto han mostrado una fuerte actividad antioxidante . Esto sugiere aplicaciones potenciales en la investigación relacionada con el daño oxidativo y el envejecimiento.
Síntesis de una Nueva Isoflavona
El compuesto se ha utilizado en la síntesis de una nueva isoflavona . Esto indica su posible uso en la síntesis orgánica y el desarrollo de nuevos compuestos.
Propiedades
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-6-propylchromen-7-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6/c1-4-5-15-10-17-20(12-19(15)29-14(3)24)28-13(2)22(23(17)25)16-6-7-18-21(11-16)27-9-8-26-18/h6-7,10-12H,4-5,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJZERMLQZGAMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
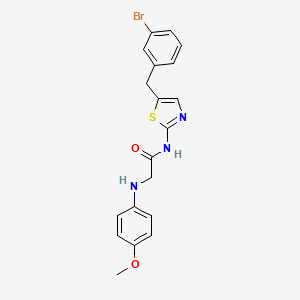
![N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide](/img/structure/B2367779.png)
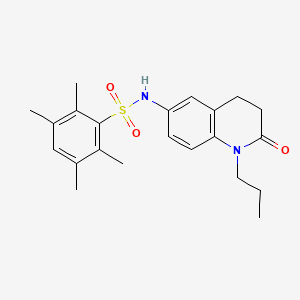
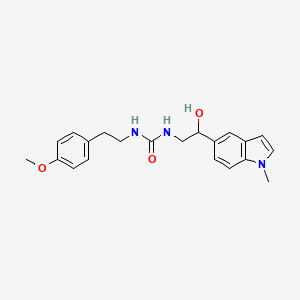


![2,5-dimethyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2367786.png)
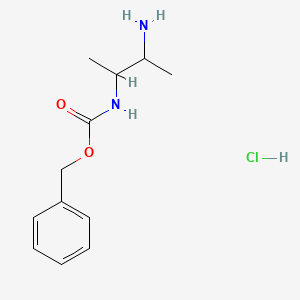
![2-[(4-Methoxyphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile](/img/structure/B2367790.png)
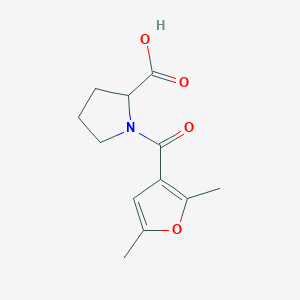
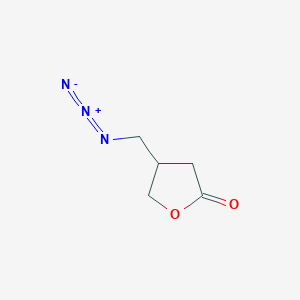
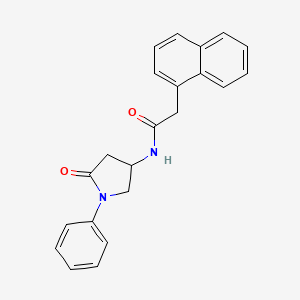
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethan-1-one](/img/structure/B2367799.png)
